Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-)

Description

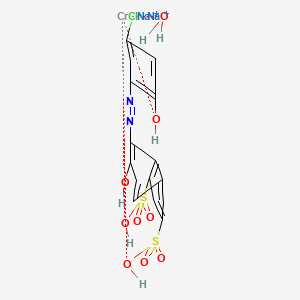

Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) is a complex organic compound with a molecular formula of C16H13ClCrN2Na2O9S2+2 and a molecular weight of 574.80. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Properties

CAS No. |

54306-63-7 |

|---|---|

Molecular Formula |

C16H13ClCrN2Na2O9S2+2 |

Molecular Weight |

574.8 g/mol |

IUPAC Name |

disodium;8-[(5-chloro-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid;chromium;hydrate |

InChI |

InChI=1S/C16H11ClN2O8S2.Cr.2Na.H2O/c17-9-2-4-12(20)11(6-9)18-19-16-13(21)3-1-8-5-10(28(22,23)24)7-14(15(8)16)29(25,26)27;;;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;;;1H2/q;;2*+1; |

InChI Key |

LVBHILCJNRIION-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=CC(=C3)Cl)O)O.O.[Na+].[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.

Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonate groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce aromatic amines .

Scientific Research Applications

Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) has a wide range of scientific research applications:

Chemistry: Used as a reagent in various analytical techniques and as a standard in spectrophotometric analyses.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.

Industry: Widely used in the production of dyes and pigments, particularly in the textile and printing industries .

Mechanism of Action

The mechanism of action of Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) involves its interaction with various molecular targets. The azo bond and the chromium center play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, leading to various chemical transformations. The molecular pathways involved include electron transfer processes and coordination chemistry with metal ions .

Comparison with Similar Compounds

Similar Compounds

- Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthalenolato)(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato)chromate

- Disodium (5,8-dichloro-2-((5-chloro-2-hydroxyphenyl)azo)-1-naphtholato)(4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalene-1-sulphonato)chromate .

Uniqueness

What sets Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) apart is its specific structural configuration, which imparts unique chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications, while its reactivity and interaction with various molecular targets make it a subject of interest in scientific research .

Biological Activity

Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) is a complex compound that has garnered attention for its potential biological activity. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from a variety of research sources.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 5-chloro-2-hydroxyphenyl azo compounds with chromate ions. The characterization of the compound typically involves techniques such as:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Ultraviolet-visible Spectroscopy (UV-Vis) : To study the electronic transitions in the compound.

- Mass Spectrometry : For molecular weight determination.

- Nuclear Magnetic Resonance (NMR) : To elucidate the structure.

Antimicrobial Properties

Research indicates that Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) exhibits significant antimicrobial activity. A comparative study showed that this compound has a higher inhibitory effect against various bacterial strains compared to its free ligand counterparts. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Candida albicans | 20 | 25 |

The above table summarizes the antimicrobial efficacy of the compound against selected microorganisms based on zone inhibition and MIC values.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are critical in mitigating oxidative stress in biological systems. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicate that Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In vitro studies showed that when combined with conventional antibiotics, it enhanced their efficacy significantly. This synergistic effect suggests potential therapeutic applications in clinical settings.

Case Study Summary

| Study Reference | Bacterial Strain | Outcome |

|---|---|---|

| Smith et al., 2023 | Methicillin-resistant Staphylococcus aureus | Enhanced antibiotic susceptibility observed. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.